

Structural Analysis of 5-Bromo-4-chloro-6-methoxypyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-4-chloro-6-methoxypyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive structural analysis of **5-Bromo-4-chloro-6-methoxypyrimidine**, a halogenated pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of its bromo, chloro, and methoxy functional groups on the pyrimidine core allows for regioselective modifications, making it a valuable precursor for the synthesis of complex, biologically active molecules.

While experimentally determined structural data for this specific compound is limited in published literature, this guide consolidates predicted spectroscopic data based on structurally analogous compounds and provides detailed, adaptable experimental protocols for its synthesis and characterization.^{[1][2]}

Physicochemical Properties

A foundational understanding of the physicochemical properties of **5-Bromo-4-chloro-6-methoxypyrimidine** is essential for its handling, storage, and application in synthetic chemistry.

Property	Value
Molecular Formula	C ₅ H ₄ BrClN ₂ O
Molecular Weight	223.46 g/mol
CAS Number	4319-88-4
Appearance	Expected to be a crystalline solid
Solubility	Predicted to be soluble in organic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH)

Spectroscopic Data (Predicted)

The following tables summarize the anticipated spectroscopic data for **5-Bromo-4-chloro-6-methoxypyrimidine**. These predictions are derived from the analysis of similar pyrimidine structures.[\[1\]](#)[\[2\]](#)

¹H NMR (Proton Nuclear Magnetic Resonance)

Spectroscopy

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.7	Singlet	1H	H-2
~4.1	Singlet	3H	-OCH ₃

Note: The chemical shift of the pyrimidine proton is influenced by the electronegativity of the adjacent nitrogen atoms and the chloro and bromo substituents. The methoxy protons are expected to appear as a distinct singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Spectroscopy

Chemical Shift (δ , ppm)	Assignment
~171	C-6
~162	C-4
~159	C-2
~108	C-5
~56	-OCH ₃

Note: The carbon atoms directly attached to the electronegative nitrogen, oxygen, and halogen atoms are expected to be the most downfield. The carbon bearing the bromine atom (C-5) will also be significantly shifted.[\[2\]](#)

Mass Spectrometry (MS)

m/z	Interpretation
222/224/226	[M] ⁺ (Molecular ion peak cluster)
207/209/211	[M-CH ₃] ⁺
194/196/198	[M-CO] ⁺
143/145	[M-Br] ⁺
187/189	[M-Cl] ⁺

Note: The mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the synthesis and structural characterization of **5-Bromo-4-chloro-6-methoxypyrimidine**.

Synthesis Protocol: Bromination of 4-chloro-6-methoxypyrimidine

This protocol is adapted from general procedures for the bromination of pyrimidine derivatives.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-chloro-6-methoxypyrimidine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform.
- **Reagent Addition:** Cool the solution to 0 °C using an ice bath. Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
- **Reaction Monitoring:** Allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **5-Bromo-4-chloro-6-methoxypyrimidine**.

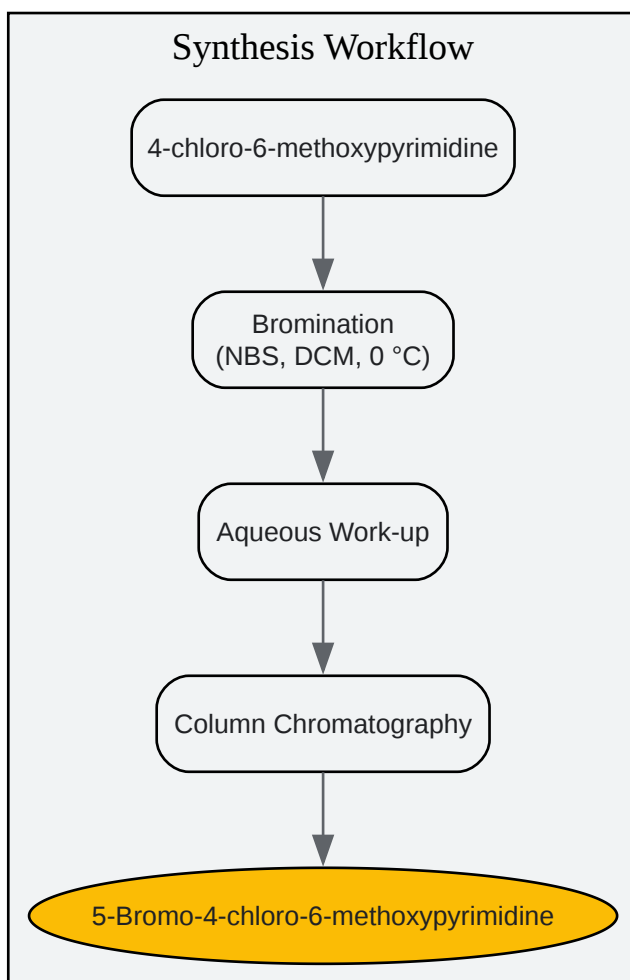
Structural Characterization Protocols

- **Sample Preparation:** Weigh 5-10 mg of purified **5-Bromo-4-chloro-6-methoxypyrimidine** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.^[2]
- **¹H NMR Data Acquisition:** Acquire the spectrum on a 400 MHz or higher spectrometer. Typical acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for an optimal signal-to-noise ratio. The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

- ¹³C NMR Data Acquisition: Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence. Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and 1024-4096 scans. The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).^[2]
- Ionization Method: For a volatile compound like this, Electron Ionization (EI) is a suitable technique. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^[2] For less volatile samples or to obtain a stronger molecular ion peak, a soft ionization technique like Electrospray Ionization (ESI) can be used.^[2]
- Sample Preparation (for ESI): Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).^[2]
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Expected characteristic peaks include C-H stretching (aromatic and methyl), C=N and C=C stretching of the pyrimidine ring, C-O stretching of the methoxy group, and C-Cl and C-Br stretching in the fingerprint region.

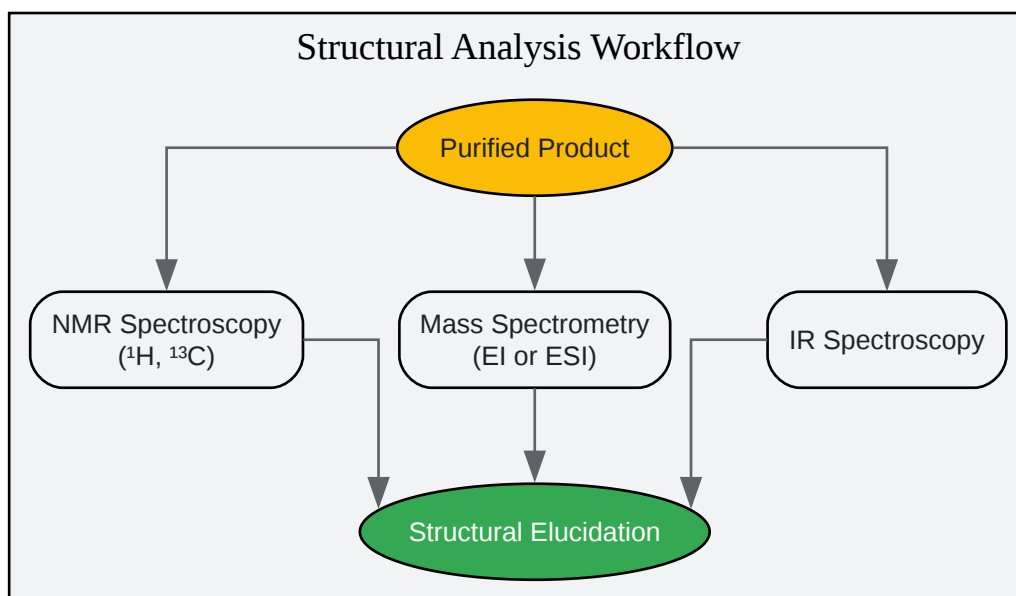
Visualizations

The following diagrams illustrate the general synthetic and analytical workflow for **5-Bromo-4-chloro-6-methoxypyrimidine**.



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Caption: General synthetic workflow for **5-Bromo-4-chloro-6-methoxypyrimidine**.



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Caption: Workflow for the structural analysis of the purified product.

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References

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- 2. benchchem.com [benchchem.com]
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